

Theoretical Underpinnings of Anthranil Stability: An In-depth Technical Guide

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Compound of Interest

Compound Name: Anthranil

Cat. No.: B1196931

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


Introduction

Anthranil (2,1-benzisoxazole) and its isomers, 1,2-benzisoxazole and benzoxazole, are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their utility as scaffolds for pharmacologically active molecules necessitates a thorough understanding of their intrinsic stability. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of **Anthranil**, focusing on its thermodynamic properties and isomerization pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into the relative stabilities and interconversion barriers of these important heterocyclic systems.

Relative Stability of Anthranil and Its Isomers

The thermodynamic stability of **Anthranil** and its isomers has been a subject of both experimental and computational investigation. The gas-phase standard molar enthalpies of formation ($\Delta_f H^\circ(g)$) provide a direct measure of their relative stabilities. Experimental data clearly indicates that **Anthranil** is the least stable isomer among the three.

Table 1: Experimental Gas-Phase Standard Molar Enthalpies of Formation ($\Delta_f H^\circ(g)$) at 298.15 K

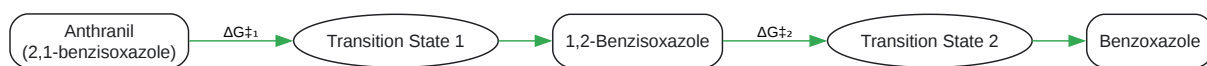
Compound	Structure	$\Delta_f H^\circ(g)$ (kJ/mol)
Anthranil (2,1-benzisoxazole)		180.8
1,2-Benzisoxazole		138.9
Benzoxazole		44.8

The data unequivocally shows the stability order to be: Benzoxazole > 1,2-Benzisoxazole > **Anthranil**. This trend can be attributed to differences in aromaticity and ring strain. Benzoxazole is the most stable due to its aromatic benzene and oxazole rings. 1,2-Benzisoxazole is less stable than benzoxazole, and **Anthranil** is the least stable of the three.

Isomerization Pathways and Activation Barriers

The interconversion between these isomers is a key aspect of their chemistry. While detailed experimental data on the isomerization barriers between all three isomers is scarce, computational studies have provided valuable insights. For instance, the isomerization of 1,2-benzisoxazole to o-hydroxybenzonitrile has been studied, revealing a complex potential energy surface with multiple intermediates and transition states. The calculated activation energy for this process highlights the significant energy input required for isomerization.

A proposed isomerization pathway between **Anthranil** and its more stable isomers likely involves the cleavage of the weak N-O bond and subsequent rearrangement. The transition states for these processes are high-energy structures that represent the energy barrier that must be overcome for the isomerization to occur.



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Caption: A conceptual diagram of the isomerization pathway from **Anthranil** to its more stable isomers, highlighting the transition states.

Experimental Methodologies

The determination of the thermodynamic properties of **Anthranil** and its isomers relies on precise calorimetric techniques.

Static Bomb Calorimetry

The standard enthalpy of combustion of liquid **Anthranil** is determined using a static bomb calorimeter.

Protocol:

- A precisely weighed sample of liquid **Anthranil** is placed in a crucible within a high-pressure vessel (the "bomb").
- The bomb is sealed and pressurized with an excess of pure oxygen.
- The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter).
- The sample is ignited electrically, and the complete combustion reaction occurs.
- The temperature change of the water is meticulously measured.
- The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).
- The standard enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Calvet Microcalorimetry

The standard molar enthalpy of vaporization of **Anthranil** is measured using a Calvet microcalorimeter.

Protocol:

- A small, accurately weighed sample of liquid **Anthranil** is placed in a sample cell within the microcalorimeter.

- The sample is heated to a constant temperature.
- The heat flow required to maintain the sample at a constant temperature during its vaporization is measured by a thermopile.
- The enthalpy of vaporization is calculated from the integrated heat flow and the molar amount of the sample.

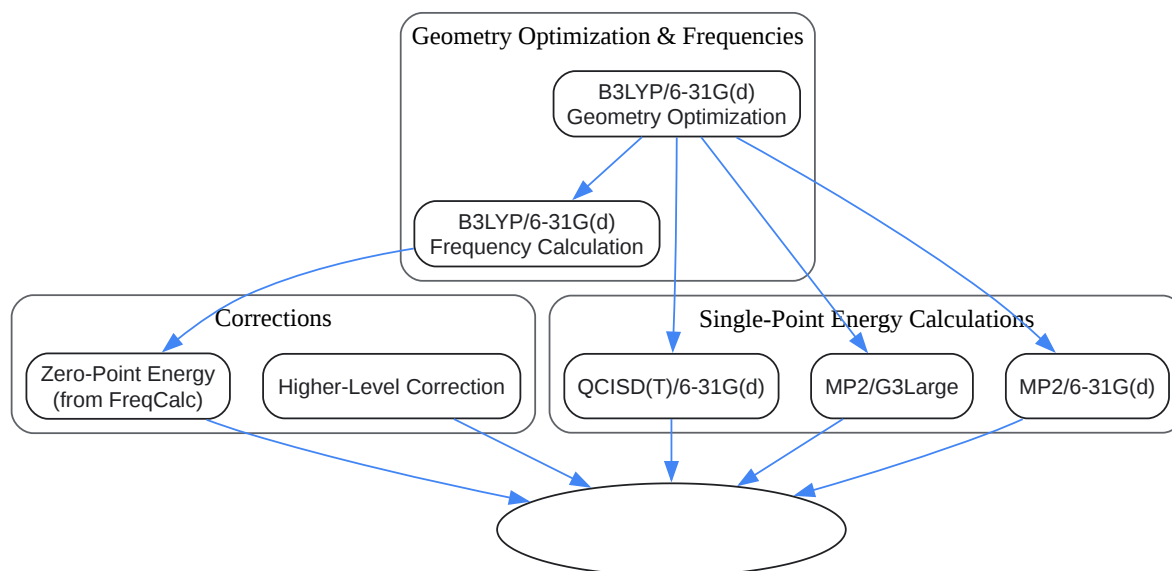
Theoretical and Computational Methodologies

Computational chemistry plays a pivotal role in understanding the stability and reactivity of molecules like **Anthranil**. High-level ab initio methods are employed to calculate their thermochemical properties.

G3(MP2)//B3LYP Composite Method

The G3(MP2)//B3LYP (Gaussian-3 theory using MP2 and B3LYP) is a composite computational method that provides accurate thermochemical data.

Workflow:



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